6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid
Description
Properties
IUPAC Name |
2-chloro-6-(3-fluoro-4-methylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-8-5-6-9(7-12(8)16)10-3-2-4-11(15)13(10)14(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYICSLPPCUURHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689296 | |
| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-17-7 | |
| Record name | 3-Chloro-3'-fluoro-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80689296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Boronic Acid Utilization
The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems in this compound. A critical step involves coupling a chlorinated benzoic acid derivative with a 3-fluoro-4-methylphenylboronic acid. For instance, 6-chloro-2-bromobenzoic acid serves as a precursor, where the bromine at position 2 is displaced by the arylboronic acid under palladium catalysis.
Reaction Conditions :
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading.
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Base : Aqueous Na₂CO₃ or K₃PO₄ to facilitate transmetallation.
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Solvent : Mixtures of toluene/ethanol (4:1) or DMF/water (5:1) at 80–110°C.
Challenges :
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Competing protodeboronation of the electron-deficient 3-fluoro-4-methylphenylboronic acid necessitates inert atmospheres and degassed solvents.
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Regioselective coupling at position 2 requires steric and electronic directing effects, often achieved using ortho-substituted benzoic acid derivatives.
Halogen Exchange and Fluorination Techniques
Direct Fluorination of Methyl-Substituted Intermediates
A patented method for analogous fluoro-chlorobenzoic acids involves fluorinating 2,3-dichlorobenzoyl chloride with cesium fluoride (CsF) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Adapting this protocol, 6-chloro-2-(4-methyl-3-chlorophenyl)benzoic acid could undergo fluorine substitution at the meta position via nucleophilic aromatic substitution.
Optimized Parameters :
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Fluorinating Agent : Anhydrous CsF (2.5 equiv) in N,N-dimethylacetamide (DMAc).
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Temperature : 120–150°C for 10–12 hours.
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Catalyst : Tetrabutylammonium bromide (0.05 equiv) to enhance reactivity.
Yield and Purity :
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Post-hydrolysis and acidification yield >99.5% purity, with byproducts (e.g., di-fluorinated isomers) controlled to <0.3% via precise stoichiometry.
Multi-Step Synthesis via Carboxylic Acid Intermediates
Intermediate Functionalization and Cyclization
A reported route to 4-bromo-2-(ethylamino)-5-fluoro-3-methyl-benzoic acid illustrates a framework for constructing substituted benzoic acids. For the target compound, the sequence could involve:
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Nitration/Reduction : Introducing an amino group at position 2 of 6-chlorobenzoic acid.
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Diazotization and Coupling : Converting the amino group to a diazonium salt, followed by coupling with 3-fluoro-4-methylbenzene.
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Oxidation : Final oxidation to restore the carboxylic acid moiety.
Critical Steps :
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Diazonium stability requires low temperatures (0–5°C) and immediate coupling with the aryl substrate.
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Oxidative conditions (e.g., KMnO₄ in acidic media) must avoid over-oxidation of the methyl group.
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Large-scale synthesis prioritizes cost-efficiency and waste reduction. The use of DMAc or N-methylpyrrolidone (NMP) as high-boiling solvents enables catalyst recovery via distillation. For example, palladium residues are adsorbed onto activated carbon filters, achieving >95% recovery rates.
Environmental and Safety Measures :
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Closed-loop systems to minimize HF emissions during fluorination.
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Neutralization of acidic byproducts with Ca(OH)₂ to precipitate non-toxic CaF₂.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Suzuki-Miyaura | 75–85 | ≥98 | High regioselectivity, scalable | Boronic acid cost, Pd residue removal |
| Direct Fluorination | 60–70 | ≥99.5 | One-pot synthesis, minimal steps | High-temperature requirements |
| Multi-Step Synthesis | 50–65 | 95–97 | Flexibility in intermediate modification | Lengthy process, lower overall yield |
Recent Advances in Catalytic Systems
Emerging methodologies leverage photoinduced C–H activation to directly functionalize benzoic acids. For instance, visible-light-mediated coupling using Ir(ppy)₃ as a photocatalyst enables arylation at position 2 without pre-halogenation . While still experimental, this approach reduces reliance on halogenated precursors and simplifies purification.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Common solvents include toluene, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a substitution reaction, the chloro or fluoro group may be replaced by another substituent, leading to a variety of derivatives.
Scientific Research Applications
6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for developing pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro, fluoro, and methyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological context and the specific derivatives used.
Comparison with Similar Compounds
2-(4-Chloro-2-methylphenyl)-6-fluorobenzoic Acid (CAS 1261892-24-3)
This compound shares the same molecular formula (C₁₄H₁₀ClFO₂ ) and weight (264.68 g/mol ) as the target molecule but differs in substituent positions. The chlorine atom resides at the 4-position of the phenyl ring, while the methyl group is at the 2-position and fluorine at the 6-position of the benzoic acid core .
Key Differences :
- The electronic effects of substituents differ: The fluorine at the 3-position in the target compound may enhance electron-withdrawing effects compared to fluorine at the 6-position in the comparator.
- Steric hindrance : The 4-methyl group in the target compound may reduce rotational freedom compared to the 2-methyl group in the comparator.
3-{[6-(4-Chloro-3-fluorophenoxy)-1-methyl-1H-benzimidazol-2-yl]methoxy}benzoic Acid
This structurally complex derivative (molecular weight 426.83 g/mol) incorporates a benzimidazole ring and a phenoxy group, distinguishing it from the simpler halogenated benzoic acids .
Key Differences :
- The target compound’s simpler structure may offer advantages in synthetic accessibility and metabolic stability.
4-({[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]carbonyl}amino)benzoic Acid (CAS 7167-34-2)
This compound (molecular formula C₁₆H₁₀ClF₂NO₃S) features a benzothiophene ring and difluoromethoxy group, highlighting the diversity of benzoic acid derivatives .
Key Differences :
- The target compound’s lower molecular weight may improve bioavailability.
Q & A
Q. What are the primary synthetic routes for 6-Chloro-2-(3-fluoro-4-methylphenyl)benzoic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura coupling , involving a halogenated benzoic acid derivative (e.g., 6-chloro-2-iodobenzoic acid) and a boronic acid derivative of 3-fluoro-4-methylphenyl. Key factors include:
- Catalyst : Palladium-based catalysts (e.g., Pd(PPh₃)₄) .
- Solvent : Polar aprotic solvents like DMF or toluene at 80–120°C .
- Base : Potassium carbonate or sodium hydroxide to facilitate transmetalation . Yield optimization requires careful control of stoichiometry and exclusion of oxygen to prevent catalyst deactivation.
Q. What analytical techniques are recommended to confirm the compound’s purity and structural integrity?
- HPLC : For purity assessment, using C18 columns with UV detection at 254 nm .
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 282.05) .
- Melting Point : Consistency with literature values (e.g., 185–187°C) .
Q. What are the common chemical reactions involving this compound, and how do substituents dictate reactivity?
The chloro and fluoro groups enable:
- Nucleophilic Aromatic Substitution : Chlorine replacement with amines/thiols under basic conditions (e.g., NaOH in DMSO) .
- Oxidation/Reduction : Carboxylic acid reduction (LiAlH₄ → alcohol) or decarboxylation (Cu/quinoline at 200°C) .
- Cross-Coupling : Suzuki reactions to introduce aryl/heteroaryl groups . Electron-withdrawing substituents (Cl, F) deactivate the ring, favoring meta/para-directed reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions?
Discrepancies often arise from:
- Solvent Polarity : DMSO enhances nucleophilicity but may cause side reactions; DMF offers a balance .
- Temperature : Elevated temps (≥100°C) improve kinetics but risk decomposition .
- Catalyst Screening : Alternative catalysts (e.g., CuI for Ullman-type couplings) may bypass Pd limitations . Systematic DOE (Design of Experiments) is recommended to isolate critical variables .
Q. What biological activities are associated with this compound, and what mechanistic hypotheses exist?
- Anticancer Activity : Inhibition of kinase pathways (e.g., EGFR) via competitive binding to ATP pockets, observed in MCF-7 breast cancer cells (IC₅₀ ≈ 10 µM) .
- Anti-inflammatory Effects : COX-2 suppression via fluorophenyl group interactions, reducing prostaglandin synthesis .
- Antimicrobial Action : Disruption of bacterial membrane integrity (Gram-positive strains, MIC ~25 µg/mL) . Comparative studies with analogs (e.g., 2-Cl-4-CF₃ derivatives) suggest fluorine’s role in enhancing bioavailability .
Q. What strategies optimize bioactivity through structural modifications?
- Substituent Engineering : Introducing electron-donating groups (e.g., -OCH₃) at position 4 improves solubility and target affinity .
- Prodrug Design : Esterification of the carboxylic acid enhances cellular uptake, with hydrolysis in vivo restoring activity .
- SAR Studies : Systematic variation of the methyl group (e.g., replacing with -CF₃) to balance lipophilicity and metabolic stability .
Data Contradiction Analysis
Q. How should researchers address variability in enzymatic inhibition assays?
Conflicting IC₅₀ values may stem from:
- Assay Conditions : pH (optimal 7.4), ionic strength, and co-solvents (e.g., DMSO ≤1%) .
- Enzyme Source : Recombinant vs. native enzymes may exhibit differing sensitivities . Standardization using positive controls (e.g., known EGFR inhibitors) and triplicate measurements is critical .
Methodological Recommendations
- Synthetic Scale-Up : Transitioning from batch to flow chemistry reduces reaction times and improves yield consistency .
- Purification : Gradient elution in flash chromatography (hexane/EtOAc) achieves >95% purity .
- Stability Testing : Monitor hydrolytic degradation under physiological conditions (PBS, 37°C) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
